Estramustine

Description

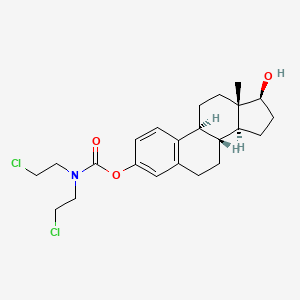

A nitrogen mustard linked to estradiol, usually as phosphate; used to treat prostatic neoplasms; also has radiation protective properties.

This compound is an Alkylating Drug. The mechanism of action of this compound is as an Alkylating Activity.

This compound is a synthetic molecule combining estradiol and nornitrogen mustard through a carbamate link. This compound and its major metabolite this compound bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

See also: Melphalan (related); Chlorambucil (related); Mechlorethamine (related) ... View More ...

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJXPJMRWBBIH-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046458 | |

| Record name | Estramustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estramustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.85e-04 g/L | |

| Record name | Estramustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2998-57-4 | |

| Record name | Estramustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estramustine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estramustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estramustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estramustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estramustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35LT29625A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estramustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104.5 °C | |

| Record name | Estramustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estramustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Estramustine's Mechanism of Action in Prostate Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estramustine, a unique chemotherapeutic agent, has a well-established role in the management of advanced prostate cancer. Its efficacy stems from a dual mechanism of action, combining hormonal and cytotoxic effects to effectively target and eliminate cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity in prostate cancer cells, with a focus on its interaction with the microtubule network, induction of apoptosis, and influence on key signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction: A Dual-Action Anticancer Agent

This compound is a conjugate of estradiol and a nitrogen mustard, a design that was initially intended to selectively deliver the cytotoxic alkylating agent to estrogen receptor-positive prostate cancer cells.[1] However, subsequent research has revealed that its primary mechanism of action is not as a traditional alkylating agent but as a potent inhibitor of microtubule function, leading to mitotic arrest and apoptosis.[2] Its hormonal properties, derived from the estradiol component, contribute to its overall anti-cancer effect by reducing androgen levels.[2]

Interaction with the Microtubule Cytoskeleton

The principal cytotoxic effect of this compound is its disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape.

Binding to Tubulin and Microtubule-Associated Proteins (MAPs)

This compound and its active metabolite, estromustine, bind directly to tubulin, the fundamental protein subunit of microtubules.[3] This interaction inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[3] The binding site for this compound on tubulin is distinct from those of other microtubule inhibitors like colchicine and vinca alkaloids.[4]

In addition to tubulin, this compound also interacts with microtubule-associated proteins (MAPs), which regulate microtubule dynamics and stability.[1] This dual interaction with both tubulin and MAPs contributes to the profound disruption of the microtubule cytoskeleton observed in this compound-treated cells.

Inhibition of Microtubule Dynamics

This compound's interaction with the microtubule machinery leads to a significant alteration of microtubule dynamics. It suppresses both the growing and shortening phases of microtubules, effectively "freezing" them in a state of attenuated dynamics. This stabilization of microtubules, paradoxically leading to their dysfunction, is a key aspect of its antimitotic activity.[5]

Induction of Cell Cycle Arrest and Apoptosis

By disrupting microtubule function, this compound triggers a cascade of events that culminate in cell cycle arrest and programmed cell death (apoptosis).

Mitotic Arrest

The disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division, is a primary consequence of this compound treatment. This leads to an accumulation of cells in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest.[2] Unable to complete mitosis, the cancer cells are primed for apoptosis.

Apoptotic Signaling Pathways

This compound induces apoptosis through various signaling pathways. One key mechanism involves the regulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[6] this compound can modulate the expression of pro-apoptotic (e.g., Bak) and anti-apoptotic (e.g., Bcl-xL) members of this family, tipping the balance towards cell death.[7]

Furthermore, studies have shown that this compound can induce apoptosis in prostate cancer cells by down-regulating microRNA-31 (miR-31).[8] This suggests a role for non-coding RNAs in mediating the cytotoxic effects of this compound. The activation of caspases, the executioner enzymes of apoptosis, is a downstream consequence of these signaling events.

Quantitative Data on this compound's Efficacy

The cytotoxic effects of this compound have been quantified in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference(s) |

| DU-145 | Not Reported | ~3-40 | Not Reported | [9] |

| PC-3 | Not Reported | >40 | Not Reported | [2] |

| LNCaP | Not Reported | Not Reported | Not Reported |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

This compound solution at various concentrations

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer with GTP.

-

Add this compound or vehicle control to the reaction mixture.

-

Transfer the mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Prostate cancer cells (e.g., PC-3, DU-145)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed prostate cancer cells and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice or at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and propidium iodide.

-

Incubate in the dark to allow for staining.

-

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[10]

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Prostate cancer cells

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat prostate cancer cells with this compound or vehicle control.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Analyze the stained cells by flow cytometry.[11][12] Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Visualizing the Molecular Mechanisms

Signaling Pathways

References

- 1. Mechanism based chemotherapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of this compound with tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemosensitization of Prostate Cancer by Modulating Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth and cell survival following treatment with this compound nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Estramustine: A Microtubule Inhibitor in Oncology Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estramustine, a unique molecule combining estradiol and a nitrogen mustard, has carved a niche in oncology, particularly in the treatment of hormone-refractory prostate cancer. Beyond its hormonal properties, this compound's primary mechanism of antineoplastic activity lies in its ability to disrupt the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth exploration of this compound as a microtubule inhibitor, detailing its mechanism of action, key experimental protocols for its study, and a summary of quantitative data.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects primarily by interfering with the dynamic nature of microtubules. Unlike some microtubule inhibitors that cause wholesale depolymerization at high concentrations, this compound's more nuanced effect at clinically relevant concentrations is the kinetic stabilization of microtubule dynamics.[1][2] This means it suppresses the growing and shortening phases of microtubules, leading to a dysfunctional and rigid microtubule network.[1][2][3]

The primary molecular target of this compound is tubulin, the protein subunit of microtubules.[4][5] this compound binds to a unique site on the β-tubulin subunit, distinct from the binding sites of other well-known microtubule inhibitors like colchicine and vinblastine.[1][6] While some earlier studies suggested an interaction with microtubule-associated proteins (MAPs), more recent evidence points to a direct interaction with tubulin as the principal mechanism of action.[4][5]

This disruption of microtubule dynamics has profound downstream consequences for cancer cells, primarily arresting them in the G2/M phase of the cell cycle.[7][8] The inability to form a proper mitotic spindle due to dysfunctional microtubules activates the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptosis (programmed cell death).[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound as a microtubule inhibitor.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~30 µM | Purified tubulin | [1] |

| IC50 (Mitotic Arrest) | ~16 µM | DU 145 (Prostate Cancer) | [9] |

| IC50 (Cell Proliferation) | 5 ± 1 µmol/L | MCF-7 (Breast Cancer) | [7] |

| TD50 (Toxicity) | 1.45 to 4.30 µM | Various Prostate Cancer Cell Lines | [10] |

Table 2: Effects of this compound on Microtubule Dynamics

| Parameter | Effect of this compound | Concentration | Cell Line/System | Reference |

| Growing Rate | Reduced | Sub-micromolar to low micromolar | In vitro (purified tubulin) & MCF-7 cells | [1][2][7] |

| Shortening Rate | Reduced | Sub-micromolar to low micromolar | In vitro (purified tubulin) & MCF-7 cells | [1][2][7] |

| Time in Paused State | Increased | Sub-micromolar to low micromolar | In vitro (purified tubulin) & MCF-7 cells | [1][2][7] |

| Dynamicity | Reduced | Sub-micromolar to low micromolar | In vitro (purified tubulin) & MCF-7 cells | [1][2] |

| Microtubule Polymer Mass | No significant change at IC50 | 5 µmol/L | MCF-7 cells | [7] |

| Microtubule Polymer Mass | Decreased at higher concentrations | >10 µmol/L | MCF-7 cells | [7] |

Key Experimental Protocols

Detailed methodologies for studying the effects of this compound on microtubules are crucial for reproducible and accurate research. The following are protocols for key experiments.

Immunofluorescence Staining for Microtubule Visualization

This protocol allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cancer cell line of interest (e.g., DU-145, MCF-7)

-

Glass coverslips

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody: Anti-α-tubulin antibody (mouse monoclonal)

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to 50-70% confluency.

-

Drug Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized, purified tubulin (>99% pure)

-

G-PEM buffer (General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate (UV-transparent)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Reagent Preparation: Reconstitute tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL. Prepare serial dilutions of this compound in G-PEM buffer.

-

Reaction Setup: On ice, add the desired volume of G-PEM buffer, GTP (to a final concentration of 1 mM), and the this compound dilution (or vehicle control) to each well of the 96-well plate.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final volume is typically 100-200 µL.

-

Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the final plateau of the curve can be compared between control and this compound-treated samples.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the percentage of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells to about 70-80% confluency and treat with desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion

This compound's role as a microtubule inhibitor provides a compelling example of drug repurposing and multifaceted anticancer activity. Its unique mechanism of action, centered on the kinetic stabilization of microtubule dynamics, distinguishes it from other microtubule-targeting agents. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the intricate interactions of this compound with the microtubule cytoskeleton and to explore its potential in novel therapeutic strategies. A thorough understanding of its molecular and cellular effects is paramount for optimizing its clinical use and for the development of next-generation microtubule inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]

- 7. aacrjournals.org [aacrjournals.org]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hormonal and Cytotoxic Effects of Estramustine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estramustine, a unique molecule combining estradiol and a nitrogen mustard, exhibits a dual mechanism of action, making it a significant agent in the treatment of hormone-refractory prostate cancer. This technical guide provides a comprehensive overview of its hormonal and cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth insights into the complex pharmacology of this compound.

Introduction

This compound phosphate is a chemotherapeutic agent that has been a cornerstone in the management of advanced, hormone-refractory prostate cancer.[1][2] Its distinctive chemical structure, a conjugate of estradiol and nornitrogen mustard, allows it to exert both hormonal and cytotoxic effects.[1][3] This dual functionality enables it to target prostate cancer cells through multiple pathways, overcoming some of the resistance mechanisms that develop during hormonal therapies. This guide will dissect the two primary modes of action of this compound, presenting the underlying molecular mechanisms, supporting experimental evidence, and methodologies for its study.

Hormonal Effects of this compound

The estradiol component of this compound is responsible for its hormonal activity. Upon administration, this compound phosphate is dephosphorylated to its active form, this compound, which is then metabolized to estradiol and estrone.[3] These estrogenic metabolites are responsible for the hormonal effects observed with this compound treatment.

Mechanism of Hormonal Action

The primary hormonal effect of this compound is the suppression of testosterone production. The elevated levels of estradiol resulting from this compound metabolism act on the hypothalamic-pituitary-gonadal axis, leading to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4] This, in turn, significantly decreases testicular testosterone synthesis.[4][5][6]

Quantitative Data: Hormonal Effects

The hormonal impact of this compound has been quantified in several clinical studies. The following tables summarize the key findings on testosterone suppression and the effects on other hormones.

Table 1: Effect of this compound Phosphate on Plasma Testosterone Levels

| Dosage | Baseline Testosterone (nmol/L) | Post-treatment Testosterone (nmol/L) | Reference |

| 70 mg/day | ~20 | ~0.6 | [4] |

| 900 mg/day | Not specified | Depressed levels | [5] |

| Not specified | Normal | < 35 ng/100ml | [7] |

Table 2: Prostate-Specific Antigen (PSA) Response Rates in Clinical Trials

| Treatment Regimen | PSA Response Rate (≥50% decline) | Reference |

| Low-dose this compound Phosphate (280 mg/day) | 32% | [1] |

| This compound Phosphate (560 mg/day) | 24% | [8] |

| Chemotherapy + this compound | Higher PSA response vs. chemotherapy alone | [9][10] |

| This compound Phosphate (in CRPC risk groups) | Good-risk: 77%, Intermediate-risk: 71%, Poor-risk: 25% | [11] |

Cytotoxic Effects of this compound

The cytotoxic activity of this compound is primarily attributed to its interaction with the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Cytotoxic Action

This compound and its metabolite, estromustine, bind to tubulin and microtubule-associated proteins (MAPs), leading to the disruption of microtubule dynamics.[12] This interaction inhibits microtubule assembly and causes depolymerization of existing microtubules.[13] The disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[14][15]

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed signaling pathway for the cytotoxic effects of this compound.

Caption: Signaling pathway of this compound's cytotoxic effects.

Quantitative Data: Cytotoxic Effects

The cytotoxic potency of this compound has been evaluated in various cancer cell lines. The following tables provide a summary of the key quantitative data.

Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 Value | Reference |

| DU 145 (prostate) | ~16 µM (for mitosis) | [14] |

| HeLa S3 | 3.4 x 10⁻⁶ M | [14] |

| 1542T (prostate) | 1.45 µM | [16] |

| LNCaP (prostate) | 4.30 µM | [16] |

Table 4: Binding Affinity of this compound for Microtubule Components

| Target Protein | Binding Affinity (Kd) | Cell/Tissue Source | Reference |

| Tubulin | ≈30 µM | Purified tubulin | [3][17] |

| Tubulin | 23 ± 5 µM | Bovine microtubule proteins | [18] |

| Tubulin | 13 µM | Bovine brain | [19] |

| Tubulin | 19 µM | DU 145 wild-type cells | [19] |

| Tubulin | 25 µM | E4 (this compound-resistant) cells | [19] |

| MAP4 | 15 µM | DU 145 cells | [19] |

| MAPs | ≈15–20 µM | Brain MAPs | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the hormonal and cytotoxic effects of this compound.

Immunofluorescence Microscopy for Microtubule Disruption

This protocol is designed to visualize the effects of this compound on the microtubule network within cancer cells.

Caption: Experimental workflow for immunofluorescence microscopy.

Detailed Steps:

-

Cell Culture: Seed human prostate cancer cells (e.g., DU 145) onto sterile glass coverslips in a petri dish and culture until they reach 60-70% confluency.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) for a specified duration (e.g., 24 hours).

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in the blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488, 1:2000 dilution) in the blocking solution for 1 hour at room temperature in the dark.

-

Counterstaining (Optional): Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the microtubule network using a fluorescence microscope.

Western Blotting for Tubulin and MAPs Expression

This protocol is used to quantify the expression levels of tubulin and MAPs in response to this compound treatment.

Detailed Steps:

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-tubulin, β-tubulin, or specific MAPs (e.g., MAP4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after this compound treatment.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.

Detailed Steps:

-

Cell Seeding: Seed a known number of cells into petri dishes.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period.

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid and then stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculation: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Detailed Steps:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a cuvette.

-

Initiation of Polymerization: Initiate microtubule polymerization by raising the temperature to 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.

-

This compound Effect: Perform the assay in the presence of various concentrations of this compound to determine its effect on the rate and extent of microtubule polymerization.

Conclusion

This compound's dual hormonal and cytotoxic mechanisms of action provide a powerful therapeutic strategy for hormone-refractory prostate cancer. Its ability to suppress testosterone levels and simultaneously disrupt the microtubule network of cancer cells addresses the disease from multiple angles. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel combination therapies. A thorough understanding of its complex pharmacology is crucial for optimizing its clinical use and for the design of next-generation anticancer agents.

References

- 1. Effective and Safe Administration of Low-Dose this compound Phosphate for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormonal effects of different doses of this compound phosphate (Estracyt) in patients with prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound phosphate on plasma testosterone during treatment of carcinoma of prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of diethylstilbestrol and this compound phosphate on serum sex hormone binding globulin and testosterone levels in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. auajournals.org [auajournals.org]

- 8. Prospective study of this compound phosphate for hormone refractory prostate cancer patients following androgen deprivation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemotherapy plus this compound for management of castration-resistant prostate cancer: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Addition of this compound to chemotherapy and survival of patients with castration-refractory prostate cancer: a meta-analysis of individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Efficacy of this compound phosphate according to risk classification of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radiation sensitization by this compound studies on cultured human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of this compound with tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of an this compound photoaffinity analogue with cytoskeletal proteins in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Estramustine's Interaction with Microtubule-Associated Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estramustine, a chemotherapeutic agent used in the treatment of hormone-refractory prostate cancer, exerts its antineoplastic effects primarily through the disruption of the microtubule network, a critical component of the cellular cytoskeleton. While early research pointed towards tubulin as the principal target, a significant body of evidence has since emerged highlighting the crucial role of microtubule-associated proteins (MAPs) in mediating this compound's activity. This technical guide provides an in-depth exploration of the binding of this compound to MAPs, consolidating quantitative data, detailing experimental methodologies, and visualizing the complex interactions and workflows involved. The guide also addresses the ongoing debate regarding the primary molecular target of this compound, offering a balanced perspective for researchers in the field.

Introduction: The Dual-Target Hypothesis of this compound

This compound is a unique cytotoxic agent, a conjugate of estradiol and a nitrogen mustard.[1][2] Its mechanism of action involves the disruption of microtubule structure and function, leading to mitotic arrest and apoptosis.[1][3][4][5] Initial studies suggested that this compound directly binds to tubulin, albeit with relatively low affinity, to inhibit its polymerization.[3][6][7] However, subsequent research revealed that this compound and its active metabolite, estromustine, also bind to several MAPs, often with higher affinity, suggesting a more complex mechanism of action.[4][8][9][10][11] This has led to a "dual-target" hypothesis, where the disruption of the microtubule network by this compound is a consequence of its interactions with both tubulin and MAPs. Some studies, however, have found no effect of this compound on the binding of MAPs to microtubules, attributing its depolymerizing activity solely to its direct interaction with tubulin.[6]

Quantitative Analysis of this compound Binding to MAPs

Several studies have quantified the binding affinity of this compound and its prodrug, this compound phosphate (EMP), to various MAPs. This data is crucial for understanding the drug's potency and specificity.

| MAP Target | Ligand | Binding Constant (Kd) | Stoichiometry (Drug:MAP) | Cell/Tissue Source | Reference |

| Brain MAPs | This compound Phosphate (EMP) | ~15-20 µM | 2-20 sites per MAP molecule | Bovine Brain | [3] |

| MAP-2 | This compound | 15 µM | ~20:1 | Rat Brain | [9] |

| MAP-1-like protein (330 kD) | This compound | Not explicitly determined, but micromolar concentrations inhibited assembly | Not Determined | Human Prostatic DU 145 cells | [7][8] |

| MAP4 | This compound Analogue | 15 µM (apparent) | Not Determined | Human Prostatic DU 145 cells | [12] |

| Tau | Not explicitly determined, but this compound resistance is correlated with tau overexpression and phosphorylation changes. | Not Determined | Human Prostatic DU 145 cells | [11][13] | |

| This compound-Binding Protein (EMBP) | This compound | ~30 nM | Not Determined | Astrocytoma tissues | [14] |

Signaling and Interaction Pathways

The interaction of this compound with the microtubule network is a multi-faceted process involving both direct binding to tubulin and interactions with various MAPs, which in turn regulate microtubule dynamics.

Figure 1: this compound's dual-target interaction pathway leading to microtubule disruption.

Experimental Protocols

The following sections detail the key experimental methodologies used to investigate the binding of this compound to MAPs.

Microtubule Co-sedimentation Assay

This assay is used to determine if a compound promotes the assembly or disassembly of microtubules and to assess the binding of MAPs to microtubules.

Principle: Microtubules are polymers that can be separated from soluble tubulin dimers and other non-binding proteins by centrifugation. If this compound causes microtubule depolymerization, there will be an increase in soluble tubulin in the supernatant. Conversely, if it stabilizes microtubules, more tubulin will be found in the pellet. This assay can also be used to determine if this compound displaces MAPs from microtubules.

Generalized Protocol:

-

Preparation of Microtubules and MAPs: Purify tubulin and MAPs from a suitable source (e.g., bovine brain).

-

Microtubule Polymerization: Polymerize tubulin in the presence of GTP and MAPs at 37°C.

-

Incubation with this compound: Add varying concentrations of this compound to the polymerized microtubules and incubate.

-

Centrifugation: Centrifuge the samples at high speed to pellet the microtubules.

-

Analysis: Carefully separate the supernatant and the pellet. Analyze the protein content of both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to quantify the amount of tubulin and MAPs in each fraction.

Figure 2: Workflow for a microtubule co-sedimentation assay.

Immunofluorescence Microscopy

This technique allows for the visualization of the microtubule network and the localization of MAPs within cells, providing qualitative data on the effects of this compound.

Principle: Cells are treated with this compound, fixed, and then incubated with specific primary antibodies against tubulin and a MAP of interest. Fluorescently labeled secondary antibodies are then used to visualize the location and organization of the microtubules and MAPs.

Generalized Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound for a specified time.

-

Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., paraformaldehyde or cold methanol) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

-

Antibody Incubation: Incubate the cells with primary antibodies against tubulin and the target MAP, followed by incubation with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

Figure 3: Workflow for immunofluorescence analysis of microtubule and MAP localization.

Photoaffinity Labeling

This powerful technique is used to identify the direct binding partners of a drug and to map the binding site.

Principle: A photoaffinity analogue of this compound, which contains a photoreactive group, is incubated with cellular proteins. Upon exposure to UV light, the analogue covalently crosslinks to its binding partners. These crosslinked proteins can then be identified.

Generalized Protocol:

-

Synthesis of Photoaffinity Analogue: Synthesize a derivative of this compound containing a photoreactive group (e.g., an azide) and often a tag for enrichment (e.g., biotin or a radioisotope).

-

Incubation: Incubate the photoaffinity analogue with a protein mixture (e.g., cell lysate or purified MAPs).

-

UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking of the analogue to its binding partners.

-

Enrichment and Identification: If the analogue contains an enrichment tag, purify the crosslinked proteins.

-

Analysis: Identify the labeled proteins by SDS-PAGE and autoradiography (if radiolabeled) or by mass spectrometry.

Figure 4: Workflow for photoaffinity labeling to identify this compound binding partners.

Scatchard Analysis

This graphical method is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a ligand for its receptor.

Principle: A fixed amount of protein (MAPs) is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]this compound). The amount of bound and free ligand is measured, and the data is plotted as the ratio of bound to free ligand versus the concentration of bound ligand. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.

Generalized Protocol:

-

Incubation: Incubate a constant amount of purified MAPs with various concentrations of radiolabeled this compound.

-

Separation of Bound and Free Ligand: Separate the protein-bound ligand from the free ligand using a suitable method, such as gel filtration or filter binding assays.

-

Quantification: Measure the radioactivity in both the bound and free fractions.

-

Data Analysis: Plot the ratio of bound/free ligand against the concentration of bound ligand. Perform linear regression to determine the slope and x-intercept, from which Kd and Bmax can be calculated.

The Controversy: Tubulin vs. MAPs as the Primary Target

The scientific literature presents conflicting views on the primary molecular target of this compound.

-

Evidence for MAPs as the Primary Target: Several studies have demonstrated that this compound and its derivatives bind to various MAPs, including MAP-1, MAP-2, and MAP4, with relatively high affinity.[8][9][12] It has been shown to inhibit MAP-promoted microtubule assembly and can even displace MAPs from pre-formed microtubules.[7][8][10] The correlation between this compound resistance and alterations in tau protein expression and phosphorylation further supports the involvement of MAPs.[11][13]

-

Evidence for Tubulin as the Primary Target: Conversely, other research suggests that this compound's effects are primarily due to its direct interaction with tubulin.[6] These studies have found that this compound has little to no effect on the binding of MAPs to microtubules and can inhibit the polymerization of purified tubulin in the absence of MAPs.[3][6][7] The binding affinity to tubulin, while weaker than to some MAPs, may still be sufficient to disrupt microtubule dynamics in the cellular context.

Resolution and Future Directions: It is plausible that both tubulin and MAPs are important targets for this compound, and the relative contribution of each interaction may depend on the specific cellular context, including the expression levels of different MAPs and tubulin isotypes. Further research, perhaps utilizing advanced techniques like cryo-electron microscopy to visualize the this compound-microtubule-MAP complex, is needed to fully elucidate the intricate molecular mechanism of this potent anticancer drug.

Conclusion

The interaction of this compound with microtubule-associated proteins is a critical aspect of its mechanism of action. This guide has provided a comprehensive overview of the quantitative binding data, detailed the key experimental protocols used in its study, and visualized the complex interplay of these molecules. While the debate over the primary target of this compound continues, it is clear that a thorough understanding of its interactions with both tubulin and MAPs is essential for the development of more effective and targeted cancer therapies. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing our knowledge in this important area of drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound binds a MAP-1-like protein to inhibit microtubule assembly in vitro and disrupt microtubule organization in DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Interaction of an this compound photoaffinity analogue with cytoskeletal proteins in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-binding protein and specific binding of the anti-mitotic compound this compound in astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imaging Microtubules in vitro at High Resolution while Preserving their Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to the antimitotic drug this compound is distinct from the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Discovery and Synthesis of Estramustine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estramustine phosphate (EMP), marketed under brand names such as Emcyt and Estracyt, is a unique chemotherapeutic agent primarily utilized in the management of hormone-refractory prostate cancer.[1] It is a rationally designed molecule that combines the hormonal activity of estradiol with the cytotoxic effects of a nitrogen mustard. This dual mechanism of action allows for targeted delivery of the cytotoxic agent to estrogen receptor-expressing cells, such as those in the prostate, and a multi-faceted attack on cancer cell proliferation.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound phosphate, with a focus on detailed experimental protocols and quantitative data.

Discovery and Development

The concept behind this compound phosphate emerged from the idea of using steroid hormones to selectively deliver cytotoxic agents to hormone-dependent tumors. The synthesis of this compound, the parent compound of EMP, was first reported in the 1960s. The addition of a phosphate group to create this compound phosphate significantly increased its water solubility, making it suitable for oral and intravenous administration.[3] EMP was introduced for medical use in the early 1970s and has since become an important therapeutic option for patients with advanced prostate cancer.[2]

Chemical Synthesis of this compound Phosphate

The synthesis of this compound phosphate is a multi-step process that begins with the steroid hormone estradiol. The overall strategy involves the attachment of a nitrogen mustard moiety to the phenolic hydroxyl group of estradiol, followed by phosphorylation of the 17-hydroxyl group.

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound Phosphate.

Experimental Protocols

Step 1: Synthesis of this compound (Estradiol 3-[N,N-bis(2-chloroethyl)carbamate])

This procedure is based on the general method for the synthesis of carbamate esters of phenols.

-

Materials:

-

Estradiol

-

N,N-bis(2-chloroethyl)carbamoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve estradiol (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N,N-bis(2-chloroethyl)carbamoyl chloride (1.1 equivalents) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Step 2: Synthesis of this compound Phosphate

This step involves the phosphorylation of the 17-hydroxyl group of this compound.

-

Materials:

-

This compound

-

Phosphorus oxychloride (POCl3)

-

Pyridine (anhydrous)

-

Ice-water

-

Hydrochloric acid (HCl), 3.5 N solution

-

Ethyl acetate

-

Methanol or Ethanol

-

Water

-

-

Procedure:

-

In a flask, dissolve this compound (1 equivalent) in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (3 equivalents) to the solution while maintaining the temperature below 5°C.

-

Stir the reaction mixture at low temperature for 2-4 hours.

-

Carefully pour the reaction mixture into ice-water to hydrolyze the excess phosphorus oxychloride.

-

Acidify the aqueous solution with 3.5 N HCl to precipitate the crude this compound phosphate.

-

Collect the precipitate by filtration and wash with cold water.

-

Step 3: Purification of this compound Phosphate

A purification method for crude this compound phosphate containing pyridine as an impurity has been described.[4]

-

Procedure:

-

Dissolve the crude this compound phosphate in a fatty acid ester (e.g., ethyl acetate).

-

Add methanol or ethanol and water under acidic conditions (pH 6.5-6.8) to precipitate the purified this compound phosphate.

-

Recover the precipitate by filtration and dry to obtain purified this compound phosphate.

-

Quantitative Data

| Step | Product | Yield | Purity | Analytical Data |

| 1 | This compound | - | - | - |

| 2 | Crude this compound Phosphate | - | Contains pyridine impurity | - |

| 3 | Purified this compound Phosphate | 86% | 99.3% (by LC) | Melting point: 175°C |

Note: The yield for Step 1 is not explicitly stated in the reviewed literature and can vary based on reaction conditions. The provided yield and purity for the final product are based on a specific purification patent.[4] A 65% chemical yield has been reported for the phosphorylation and hydrolysis of a deuterated analog of this compound.[1]

Mechanism of Action

This compound phosphate exerts its anticancer effects through a dual mechanism involving both its steroidal and alkylating components. After oral administration, this compound phosphate is rapidly dephosphorylated to this compound.[3] this compound and its major metabolite, estromustine, are the primary active cytotoxic agents.

The primary mechanism of cytotoxicity is the inhibition of mitosis. This compound binds to microtubule-associated proteins (MAPs) and tubulin, leading to the depolymerization of microtubules. This disruption of the microtubule network results in mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[2]

While initially designed as a targeted alkylating agent, the direct DNA alkylating activity of this compound is considered to be weak. The cytotoxic effects are predominantly attributed to its anti-mitotic properties.

The estradiol component of the molecule contributes to its hormonal effects, including the suppression of testosterone levels, which is beneficial in the treatment of androgen-dependent prostate cancer.

Signaling Pathway

Caption: Mechanism of action of this compound Phosphate.

Conclusion

This compound phosphate remains a clinically relevant therapeutic agent for advanced prostate cancer, owing to its unique dual mechanism of action. This guide has provided a detailed overview of its discovery and a comprehensive look at its chemical synthesis, including a step-by-step experimental protocol and available quantitative data. The elucidation of its mechanism of action, primarily as a potent inhibitor of microtubule dynamics, has been crucial to understanding its therapeutic efficacy. Further research into novel derivatives and combination therapies continues to expand the utility of this important anticancer drug.

References

Estramustine's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estramustine, a unique chemotherapeutic agent combining an estradiol molecule with a nitrogen mustard derivative, has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines. Originally designed for hormone-refractory prostate cancer, its mechanism of action extends beyond hormonal manipulation, primarily targeting microtubule dynamics. This disruption of the cellular cytoskeleton triggers a cascade of signaling events, culminating in programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental methodologies associated with this compound-induced apoptosis. Quantitative data from multiple studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this area.

Core Mechanism of Action: Microtubule Disruption

This compound's principal mechanism for inducing apoptosis lies in its ability to interfere with microtubule function. Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, this compound and its active metabolite, estromustine, bind to a distinct site on β-tubulin. This interaction leads to the depolymerization of microtubules and the disruption of microtubule-associated proteins (MAPs).[1] The consequences of this microtubule destabilization are twofold:

-

Mitotic Arrest: The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[1][2] This prolonged mitotic arrest is a potent trigger for apoptosis.

-

Disruption of Cellular Processes: Microtubules are crucial for various cellular functions, including intracellular transport and maintenance of cell shape. Their disruption by this compound contributes to overall cellular stress, further priming the cell for apoptosis.

Key Signaling Pathways in this compound-Induced Apoptosis

The cellular stress induced by microtubule disruption activates several downstream signaling pathways that converge to execute the apoptotic program.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This compound prominently activates the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate.

This compound treatment has been shown to shift this balance in favor of apoptosis by:

-

Upregulating Pro-apoptotic Proteins: Increasing the expression of pro-apoptotic proteins like Bax.

-

Downregulating Anti-apoptotic Proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2.

This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9.

Caspase Cascade Activation

The activation of initiator caspases, such as caspase-9, triggers a proteolytic cascade involving effector caspases, most notably caspase-3. Activated caspase-3 is the primary executioner of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3] Studies have demonstrated a significant increase in caspase-3 activity in cancer cells following this compound treatment.[4]

Role of the JNK and AKT Signaling Pathways

The c-Jun N-terminal kinase (JNK) and AKT signaling pathways are also critically involved in this compound-induced apoptosis.

-

JNK Pathway Activation: Microtubule stress is a known activator of the JNK pathway. Activated JNK can promote apoptosis through various mechanisms, including the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members and the activation of pro-apoptotic transcription factors.

-

AKT Pathway Inhibition: The AKT pathway is a major survival pathway in cancer cells. This compound has been shown to reduce the phosphorylation of AKT, thereby inhibiting its pro-survival signaling.[3] This dephosphorylation may be mediated by the activation of protein phosphatase 2A (PP2A).

Regulation by microRNA-31 (miR-31)

In prostate cancer cells (PC-3), this compound has been found to induce apoptosis by downregulating the expression of microRNA-31 (miR-31).[1][4][5] MiR-31 can function as an oncomiR by targeting and suppressing the expression of pro-apoptotic genes. Therefore, its downregulation by this compound relieves this suppression, contributing to the induction of apoptosis.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or therapeutic dose 50 (TD50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 / TD50 (µM) | Incubation Time (h) | Reference |

| PC-3 | Prostate Cancer | ~1.0 (for growth suppression) | 48 | [4] |

| DU 145 | Prostate Cancer | More sensitive than PC-3 | Not Specified | [6] |

| LNCaP | Prostate Cancer | 4.30 | Not Specified | [1] |

| 1542T | Prostate Cancer | 1.45 | Not Specified | [1] |

| U87MG | Glioblastoma | 5.0 (ID50) | 24 | [1] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified |

Apoptosis and Caspase Activity Data in PC-3 Cells:

| Treatment | Apoptosis Rate | Relative Caspase-3 Activity | Reference |

| Control | Baseline | 1.0 | [4] |

| This compound Phosphate (2 µg/ml) | Significantly Increased (p < 0.05) | Significantly Increased (p = 0.0067) | [4] |

Detailed Experimental Protocols

Cell Viability and IC50 Determination using MTT Assay

This protocol is used to assess the cytotoxic effect of this compound and determine its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with the desired concentration of this compound for the appropriate time. Include an untreated control.

-

Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

-